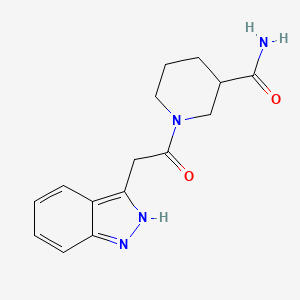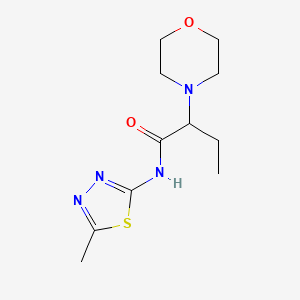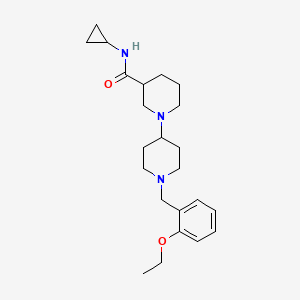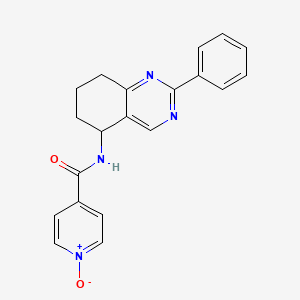
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide, also known as INDY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. INDY is a small molecule that can be synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of its activity can lead to changes in gene expression patterns that can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and reduce inflammation. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target molecules. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several potential future directions for research on 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide. One area of interest is the development of more efficient synthesis methods for 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide, which could make it more readily available for research purposes. Another area of interest is the exploration of the potential therapeutic applications of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide in diseases such as cancer and neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide and its effects on cellular processes.
Synthesis Methods
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 1H-indazole-3-carboxylic acid with piperidine and acetic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide.
Scientific Research Applications
1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been shown to have potential applications in biomedical research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy. In addition, 1-(1H-indazol-3-ylacetyl)-3-piperidinecarboxamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-15(21)10-4-3-7-19(9-10)14(20)8-13-11-5-1-2-6-12(11)17-18-13/h1-2,5-6,10H,3-4,7-9H2,(H2,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVXGWNBAOQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C3C=CC=CC3=NN2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)



![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)